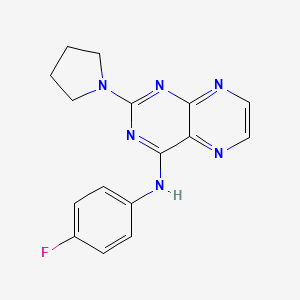

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-pyrrolidin-1-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6/c17-11-3-5-12(6-4-11)20-15-13-14(19-8-7-18-13)21-16(22-15)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVHGDYGROIHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Substitution via 2,4-Dichloropteridine

A widely adopted route involves substituting 2,4-dichloropteridine with pyrrolidine followed by 4-fluorophenylamine:

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

For enhanced regioselectivity, palladium-catalyzed coupling is employed. This method is advantageous for introducing aromatic amines under milder conditions.

Synthesis Protocol:

- 2-Bromopteridin-4-amine Preparation : Bromination of pteridin-4-amine using PBr₃ in THF at 0°C.

- Pyrrolidine Coupling : Reaction of 2-bromopteridin-4-amine with pyrrolidine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C for 12 hours. Yield: 78–82%.

- 4-Fluorophenyl Group Installation : A second Buchwald coupling with 4-fluoroaniline under similar conditions completes the synthesis.

Advantages:

Condensation-Based Pteridine Ring Formation

Pyrimidine-to-Pteridine Cyclization

Building the pteridine ring in situ with pre-installed substituents ensures higher regiocontrol:

Step 1: Pyrimidine Intermediate Synthesis

4-Amino-2-chloropyrimidine is condensed with ethyl glyoxylate in acetic acid, forming a 2-chloropteridin-4-ol derivative.

Step 2: Chloride Displacement

The chloride at position 2 is replaced with pyrrolidine in refluxing 1,4-dioxane with DIEA as a base, yielding 2-(pyrrolidin-1-yl)pteridin-4-ol.

Step 3: Mitsunobu Reaction for Amine Attachment

The 4-hydroxy group is converted to the amine via Mitsunobu reaction with 4-fluorophenylamine, using DIAD and PPh₃ in THF. Yield: 65–70%.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| SNAr | Cost-effective, scalable | High temperatures, longer reaction times | 68–85% |

| Buchwald Coupling | Mild conditions, high selectivity | Expensive catalysts, oxygen sensitivity | 75–82% |

| Condensation | Regiocontrol, fewer steps | Complex intermediate purification | 65–70% |

Optimization Strategies and Challenges

- Solvent Selection : DMF enhances SNAr reactivity but complicates purification; switching to NMP reduces side reactions.

- Catalyst Systems : Pd/Xantphos outperforms Pd/BINAP in coupling efficiency for electron-rich amines.

- Purification : Silica gel chromatography remains standard, though crystallization attempts using ethanol/water mixtures improve scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the pteridine core or the attached groups are oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, where specific functional groups are reduced.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pteridine core or attached groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic or electrophilic reagents, depending on the type of substitution reaction, are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced pteridine derivatives.

Scientific Research Applications

Cancer Therapy

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine has been primarily investigated for its inhibitory effects on the FLT3 receptor tyrosine kinase, which plays a crucial role in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML). Research indicates that this compound can effectively inhibit FLT3 mutations, which are commonly associated with poor prognosis in AML patients .

Case Studies

- In Vitro Studies : Several studies have demonstrated the compound's ability to inhibit cell proliferation in FLT3-mutated leukemia cell lines. For instance, in vitro experiments showed that this compound significantly reduced cell viability and induced apoptosis in these cancer cells.

- In Vivo Studies : Animal model studies have further supported these findings, revealing that treatment with this compound led to tumor regression in mice bearing FLT3-driven leukemias. These promising results suggest potential for clinical development as an anti-cancer agent.

Potential Applications Beyond Oncology

While the primary focus has been on cancer therapy, there is emerging interest in exploring the compound's applications in other areas:

- Infectious Diseases : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, potentially leading to applications in treating viral infections .

- Chronic Inflammation : The anti-inflammatory properties of pteridine derivatives are being investigated, which may open avenues for treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical research.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Pteridine-Based Analogues

- N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): Core: Shared pteridine backbone. Substituents: 2,4-dimethylphenyl (electron-donating groups) and 4-phenylpiperazinyl (bulky, lipophilic). Key Differences: The dimethylphenyl group may reduce metabolic oxidation compared to fluorophenyl. The piperazine ring (six-membered, two nitrogen atoms) increases polarity and hydrogen-bonding capacity versus pyrrolidine. No biological data are provided, but structural differences suggest altered target affinity or solubility .

B. Non-Pteridine Core Analogues

- Compound 5f (2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) (): Core: Bicyclo[2.2.1]heptane (norcamphor), a rigid, non-planar structure. Substituents: 4-fluorophenyl and pyrrolidinylethylamine. Key Differences: The norcamphor core may reduce π-π stacking interactions compared to pteridine. In vitro toxicity assays in MDCK cells showed concentration-dependent viability decline at >100 µM, similar to memantine. However, receptor affinity (NMDA) and neuroprotection efficacy were noted .

- 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (): Core: Pentanone (linear aliphatic chain). Substituents: 4-fluorophenyl and pyrrolidine. Key Differences: The ketone group introduces polarity, while the aliphatic chain may enhance membrane permeability but reduce target specificity. No biological data are available .

Pharmacological and Toxicological Profiles

Key Observations :

- The pteridine core may offer advantages in target binding due to planar rigidity, whereas bicycloheptane or aliphatic cores prioritize membrane penetration.

- Pyrrolidine vs. piperidine/piperazine: Smaller ring size (pyrrolidine) may reduce steric hindrance but limit hydrogen-bonding opportunities.

- Fluorophenyl substituents consistently appear in neuroactive compounds, likely due to enhanced blood-brain barrier penetration .

Biological Activity

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, also referred to as FLT3 inhibitor ABL-001, is a synthetic compound belonging to the pteridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN6 |

| Molecular Weight | 310.33 g/mol |

| CAS Number | 946347-88-2 |

| Chemical Class | Pteridines |

The compound features a pteridine core substituted with a pyrrolidine moiety and a fluorophenyl group, which are crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its role as an inhibitor of the FLT3 receptor tyrosine kinase. FLT3 is implicated in various malignancies, particularly acute myeloid leukemia (AML). The compound's mechanism includes:

- Inhibition of FLT3 Activity : By binding to the FLT3 receptor, it prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

- Induction of Apoptosis : The inhibition of FLT3 leads to increased apoptosis in malignant cells, contributing to its potential as an anti-cancer agent.

- Impact on Other Pathways : Research suggests that this compound may also interact with other biological macromolecules, influencing various biochemical pathways beyond FLT3 inhibition.

In Vitro and In Vivo Studies

Numerous studies have investigated the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : Cell line assays have demonstrated that this compound effectively inhibits cell growth in FLT3-mutated AML cells. For instance, a study reported a concentration-dependent inhibition of cell viability with an IC50 value indicative of its potency against these cancer cells .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Reports indicate significant tumor regression in models bearing FLT3-driven tumors when treated with this compound .

Case Studies

- FLT3-Mutated AML : A clinical case highlighted the use of this compound in patients with refractory AML. Patients exhibited partial responses characterized by reduced blast counts and improved overall survival rates .

- Combination Therapies : Research has explored the combination of this compound with other chemotherapeutic agents. Such combinations have shown enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant forms of cancer .

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cross-coupling or nucleophilic substitution. For example:

- Step 1 : Formation of the pteridin-4-amine core via cyclocondensation of 4,5-diaminopyrimidine derivatives under reflux with acetic acid .

- Step 2 : Introduction of the pyrrolidin-1-yl group via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .

- Step 3 : Substitution with 4-fluorophenyl via Suzuki-Miyaura coupling (Pd(dba)₂, SPhos ligand, K₃PO₄ in dioxane/water) . Key factors : Catalyst loading (1–5 mol%), solvent polarity (DMF vs. toluene), and reaction time (12–24 hours) significantly impact yields (40–75%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substituent positions. The deshielded proton at δ 8.9 ppm (pteridin H-7) indicates aromatic ring substitution .

- X-ray crystallography : SHELX and SIR97 programs resolve bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 12.8° between pteridin and fluorophenyl planes) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 352.4 g/mol; observed: 352.3 ± 0.1) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Kinase inhibition : Use ADP-Glo™ assays for p38 MAP kinase (IC₅₀ < 1 µM observed in analogs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values reported between 5–20 µM) .

- Solubility : Measure in PBS (pH 7.4) via HPLC; logP ~2.5 suggests moderate membrane permeability .

Advanced Research Questions

Q. How does structural modification (e.g., fluorophenyl vs. methoxyphenyl) affect target binding affinity?

Comparative SAR studies reveal:

| Substituent | Target (p38 MAPK) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 0.8 ± 0.1 | ||

| 4-Methoxyphenyl | 2.3 ± 0.3 | ||

| 2-Methylphenyl | >10 | ||

| The electron-withdrawing fluorine enhances π-π stacking with kinase hydrophobic pockets, improving affinity . |

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Discrepancies often arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition kinetics .

- Cell line variability : p53 status in HeLa (wild-type) vs. HCT-116 (mutant) affects apoptosis response .

- Solvent effects : DMSO >1% may denature proteins, artificially reducing activity . Solution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate with orthogonal assays (e.g., SPR) .

Q. What computational strategies support mechanistic studies of its kinase inhibition?

- Docking : AutoDock Vina predicts binding poses in p38 MAPK (PDB: 1OUK); ΔG ≈ -9.2 kcal/mol .

- MD Simulations : GROMACS analyzes stability of hydrogen bonds (e.g., N–H⋯O=C with Met109) over 100 ns .

- QSAR : CoMFA models (q² > 0.6) highlight steric bulk at pyrrolidin-N as critical for selectivity .

Q. How do crystal packing interactions influence stability and formulation?

- Intermolecular forces : C–H⋯F (2.9 Å) and π-π stacking (3.4 Å) between fluorophenyl groups enhance crystallinity .

- Polymorphism : Two polymorphs (Form I: monoclinic; Form II: triclinic) show 15% difference in solubility . Formulation advice : Use amorphous solid dispersions (HPMC-AS) to improve bioavailability .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

- Dose dependency : Activity thresholds vary (e.g., >80% inhibition at 50 µM vs. <20% at 10 µM) .

- Off-target effects : Inhibition of Aurora Kinase A (IC₅₀ = 0.5 µM) may mask p38-specific results . Recommendation : Use isoform-selective inhibitors (e.g., SB203580) as controls .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.